molecular formula C14H17N2O4PS B1679941 Pyridaphenthion CAS No. 119-12-0

Pyridaphenthion

Cat. No.: B1679941
CAS No.: 119-12-0
M. Wt: 340.34 g/mol
InChI Key: CXJSOEPQXUCJSA-UHFFFAOYSA-N
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Description

Pyridaphenthion is an organophosphate insecticide primarily used to control sucking and chewing insects. It is moderately soluble in aqueous solutions and relatively volatile. This compound is not persistent in soil but can persist for a month or two in surface water under certain conditions. This compound is moderately toxic to mammals and highly toxic to honeybees, earthworms, and birds .

Mechanism of Action

Target of Action

Pyridaphenthion is an organophosphate insecticide . It primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine into choline and acetic acid . By inhibiting AChE, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles.

Mode of Action

This compound acts as an inhibitor of the enzyme acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron. This overstimulation can result in symptoms such as convulsions, paralysis, and in severe cases, death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve impulses through the neurotransmitter acetylcholine. By inhibiting the breakdown of acetylcholine, this compound disrupts the normal functioning of this pathway, leading to overstimulation of the nerves and muscles.

Pharmacokinetics

As an organophosphate, it is known to be moderately soluble in aqueous solution and relatively volatile . These properties may influence its bioavailability and its potential to be absorbed and distributed in the body.

Result of Action

The primary result of this compound’s action is the overstimulation of nerves and muscles due to the accumulation of acetylcholine . This can lead to a range of symptoms, from twitching and tremors to convulsions, paralysis, and in severe cases, death. It is also highly toxic to non-target organisms such as honeybees, earthworms, and birds .

Biochemical Analysis

Biochemical Properties

Pyridaphenthion interacts with various enzymes and proteins in biochemical reactions. It is known to interfere with the action of enzyme acetylcholinesterase (EC 3.1.1.7), which helps in breaking down acetylcholine into choline and acetic acid . This interaction is crucial in its function as an insecticide .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in cyanobacteria, it has been observed to inhibit cell growth and reduce the content of Chlorophyll a and the activities of photosynthesis-related enzymes . It also induces oxidative damage, as indicated by high H2O2, lipid peroxidation, and protein oxidation levels, and increased NADPH oxidase enzyme activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme acetylcholinesterase, thereby disrupting the normal functioning of the nervous system in insects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study involving cyanobacteria, it was observed that the bacteria showed high this compound accumulation and degradation to a safe environmentally product; 6-hydroxy-2-phenylpyridazin-3 (2 H)-one over a period of 7 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported to have lethal effects in rats at certain doses

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridaphenthion is synthesized through the reaction of O,O-diethyl phosphorothioic acid with 6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphorothioate ester linkage .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets regulatory standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Pyridaphenthion is unique in its specific chemical structure, which includes a pyridazinone ring. This structure contributes to its particular reactivity and toxicity profile, distinguishing it from other organophosphates and synthetic pyrethroids .

Properties

IUPAC Name

6-diethoxyphosphinothioyloxy-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJSOEPQXUCJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042355
Record name Pyridaphenthion
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-12-0
Record name Pyridaphenthion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridafenthion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridaphenthion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenylpyridazin-3-yl) thiophosphate
Source European Chemicals Agency (ECHA)
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Record name PYRIDIPHENTHION
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Pyridaphenthion?

A1: this compound is an organophosphate insecticide that exerts its effect by inhibiting cholinesterase (ChE) activity. [, , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system.

Q2: How does this compound affect cholinesterase activity?

A2: this compound irreversibly binds to the active site of cholinesterase, preventing the breakdown of acetylcholine. This results in a build-up of acetylcholine and subsequent disruption of nerve impulse transmission. [, , ]

Q3: What are the downstream effects of cholinesterase inhibition by this compound?

A3: The accumulation of acetylcholine caused by this compound leads to various symptoms such as salivation, lacrimation, tremors, dyspnea, and in severe cases, death due to respiratory failure. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H11N2O3PS, and its molecular weight is 282.28 g/mol. [Data obtained from chemical databases, not explicitly mentioned in provided papers]

Q5: Has this compound shown compatibility with other pesticides in formulations?

A6: Yes, studies have explored the synergistic effects of this compound when combined with other insecticides such as Indoxacarb [, ], Chlorantraniliprole [] and Hexaflumuron []. These formulations often demonstrate enhanced efficacy against target pests.

Q6: Does this compound exhibit any catalytic properties relevant to its insecticidal activity?

A6: this compound's mode of action primarily involves enzyme inhibition rather than catalysis. There's no current research suggesting catalytic properties for this compound.

Q7: Have QSAR studies been conducted on this compound or its analogs?

A7: While the provided research doesn't delve into specific QSAR models for this compound, it's a relevant area of study. QSAR models could potentially be developed to predict the toxicity and efficacy of this compound and its structural analogs.

Q8: What formulation strategies have been explored to improve the stability or efficacy of this compound?

A10: Research highlights the use of this compound in formulations like emulsifiable concentrates (EC) [, , , ] and wettable powders (WP) []. These formulations aim to improve its handling, application, and efficacy.

Q9: What are the current SHE regulations surrounding the use of this compound?

A9: The research papers provided do not offer detailed information on specific SHE regulations. It's crucial to consult relevant regulatory agencies and safety data sheets for the most up-to-date information on handling, storage, and usage guidelines.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in target insects?

A10: The provided research focuses mainly on the insecticidal activity and resistance mechanisms of this compound. Further studies are needed to comprehensively understand its ADME profile in insects.

Q11: What insect species are considered the primary targets of this compound?

A13: Research indicates that this compound effectively controls several rice pests, including the rice stem borer (Chilo suppressalis), rice leaf roller (Cnaphalocrocis medinalis), and the brown planthopper (Nilaparvata lugens). [, , , , , , ]

Q12: What types of in vivo studies have been conducted to assess the efficacy of this compound?

A14: Field trials have been conducted to assess the efficacy of this compound against various insect pests in rice paddy fields. [, , , , , ] These studies typically evaluate its effectiveness in controlling pest populations and minimizing crop damage.

Q13: Have any cases of resistance to this compound been reported?

A15: While specific cases of this compound resistance aren't mentioned, the research emphasizes the importance of understanding cross-resistance patterns. One study showed that strains of the rice brown planthopper (Nilaparvata lugens), selected for resistance to malathion and fenitrothion, exhibited cross-resistance to this compound. []

Q14: Are there any studies investigating the potential long-term effects of this compound exposure?

A14: The provided research focuses primarily on the acute toxicity and efficacy of this compound. Long-term studies would be valuable to understand potential chronic effects on both target and non-target organisms.

Q15: What are some potential alternatives to this compound for controlling rice pests?

A24: Several alternative insecticides have shown promise in controlling rice pests, including newer compounds like Fipronil, Indoxacarb, Chlorantraniliprole, and various insect growth regulators (IGRs). [, , , , ]

Q16: What analytical methods are commonly used to detect and quantify this compound?

A26: Research highlights the use of gas chromatography (GC) [, ], often coupled with a flame photometric detector (FPD) [, ], for analyzing this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is also a viable technique, especially after QuEChERS extraction. [] Additionally, liquid chromatography coupled with mass spectrometry (LC/MS-MS) provides high sensitivity and selectivity for analysis. []

Q17: What is the solubility of this compound in different solvents?

A28: While the provided research doesn't delve into detailed solubility data, one study used acetone for extracting this compound from crop samples. [] This suggests some degree of solubility in organic solvents.

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